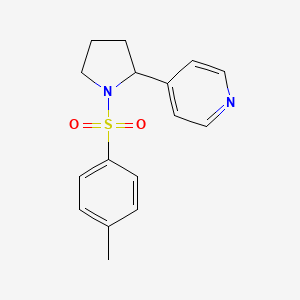

4-(1-Tosylpyrrolidin-2-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C16H18N2O2S |

|---|---|

Poids moléculaire |

302.4 g/mol |

Nom IUPAC |

4-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/C16H18N2O2S/c1-13-4-6-15(7-5-13)21(19,20)18-12-2-3-16(18)14-8-10-17-11-9-14/h4-11,16H,2-3,12H2,1H3 |

Clé InChI |

UCOWPVHYXMNBPE-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=NC=C3 |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 4 1 Tosylpyrrolidin 2 Yl Pyridine and Its Analogs

Stereoselective Synthesis of the Pyrrolidine (B122466) Core

The critical challenge in synthesizing 4-(1-Tosylpyrrolidin-2-yl)pyridine lies in the stereocontrolled formation of the 2-substituted pyrrolidine ring. Several powerful asymmetric strategies have been developed to achieve this, including asymmetric hydrogenation, the use of chiral auxiliaries, and organocatalysis.

Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation is a powerful tool for establishing stereocenters, often by the reduction of a prochiral ketone or imine. For the synthesis of 2-(pyridin-4-yl)pyrrolidine, a key precursor to the final compound, a relevant strategy involves the asymmetric hydrogenation of a suitable γ-aminoketone or a substituted pyrrole (B145914).

One highly relevant approach is the rhodium-catalyzed asymmetric hydrogenation of 2-pyridyl ketones. nih.gov For instance, ketones attached to a pyridine (B92270) ring can be hydrogenated to produce chiral alcohols with excellent enantioselectivity (up to 99% ee) using a [Rh(COD)Binapine]BF4 catalyst under mild conditions. nih.gov This resulting chiral alcohol can then be converted into the corresponding chiral pyrrolidine through subsequent chemical transformations, such as conversion to a leaving group followed by intramolecular cyclization with a nitrogen nucleophile.

Another strategy involves the catalytic hydrogenation of highly substituted pyrrole systems. acs.org Using heterogeneous catalysts like rhodium on alumina (B75360) (Rh/Al2O3), substituted pyrroles can be fully reduced to functionalized pyrrolidines with high diastereoselectivity, creating up to four new stereocenters in the process. acs.org This method typically requires pressures of around 10 atm of H2 and reaction times of 12-24 hours. acs.org The initial reduction of an activating group on the pyrrole ring can direct the stereochemical outcome of the subsequent ring reduction. acs.org

| Catalyst System | Substrate Type | Key Features | Ref |

| [Rh(COD)Binapine]BF4 | 2-Pyridine Ketones | High enantioselectivity (up to 99% ee), mild conditions. | nih.gov |

| Rh/Al2O3 | Substituted Pyrroles | High diastereoselectivity, capable of creating multiple stereocenters. | acs.org |

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic units that are temporarily incorporated into a molecule to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. This strategy has been widely applied to the synthesis of chiral pyrrolidines.

A common approach involves the use of chiral oxazolidinones, as developed by Evans. The auxiliary is attached to a substrate, and subsequent reactions, such as alkylations or aldol (B89426) reactions, proceed with high diastereoselectivity due to the steric influence of the auxiliary. wikipedia.org For the synthesis of a 2-substituted pyrrolidine, a chiral auxiliary could be attached to a suitable acyclic precursor, followed by a diastereoselective cyclization step.

Another widely used class of auxiliaries are pseudoephedrine amides. When pseudoephedrine is reacted with a carboxylic acid, the resulting amide can be deprotonated to form an enolate that reacts with electrophiles in a highly diastereoselective manner. wikipedia.org The addition product's configuration is directed by the methyl group of the pseudoephedrine. wikipedia.org

While direct examples for the synthesis of this compound using this method are not prevalent in the literature, the principles are well-established for the synthesis of other 2-substituted pyrrolidines. nih.gov For example, enantiopure trans-2,5-disubstituted pyrrolidines can be synthesized from d-mannitol, which serves as a chiral starting material. nih.gov

Organocatalytic Route Development

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful platform for asymmetric synthesis, avoiding the use of metals. nih.govmdpi.com Proline and its derivatives are among the most successful organocatalysts for constructing chiral pyrrolidine rings. nih.gov

A highly effective organocatalytic method for synthesizing heteroaryl-substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. nih.gov In a notable example, silver acetate (B1210297) (AgOAc) combined with a chiral ferrocenyl aziridinyl methanol (B129727) (FAM) ligand catalyzes the reaction between N-metalated azomethine ylides derived from 4-pyridyl aldimines and various dipolarophiles like N-methylmaleimide. nih.gov This approach yields the corresponding 2-(pyridin-4-yl)pyrrolidine derivatives with high yields and enantioselectivities (up to 95% ee after crystallization). nih.gov

Another powerful strategy involves the biocatalytic synthesis of 2-substituted pyrrolidines using transaminases. acs.org These enzymes can catalyze the asymmetric amination of ω-chloroketones, which then undergo spontaneous intramolecular cyclization to form the chiral pyrrolidine ring. This method provides access to both enantiomers of the product in high enantiomeric excess (>99.5% ee) and good yields by selecting the appropriate enzyme. acs.org

| Catalytic System | Reaction Type | Substrate Example | Enantiomeric Excess (ee) | Ref |

| AgOAc / Chiral FAM Ligand | 1,3-Dipolar Cycloaddition | 4-Pyridyl aldimine + N-Methylmaleimide | Up to 95% | nih.gov |

| Transaminase (e.g., ATA-117) | Reductive Amination/Cyclization | 4-Chloro-1-(pyridin-4-yl)butan-1-one | >99.5% | acs.org |

| Quinine-derived Urea | Michael/Hemiketalization/Amination | 1,3-Diketone + 2,3-Dioxopyrrolidine | Up to 99% | researchgate.net |

Once the chiral 2-(pyridin-4-yl)pyrrolidine core is synthesized, the final step is the introduction of the tosyl group onto the pyrrolidine nitrogen. This is typically achieved under standard conditions by reacting the pyrrolidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) or pyridine. organic-chemistry.org

Functionalization of the Pyridine Moiety

In addition to building the chiral pyrrolidine first, an alternative synthetic approach involves constructing a functionalized pyridine ring that is already attached to a pyrrolidine precursor or can be coupled to it.

Cross-Coupling Methodologies for Pyridine Substitution

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. To synthesize this compound, a key disconnection would involve coupling a 4-substituted pyridine with a pyrrolidine-containing fragment.

A practical route to α-arylpyrrolidines utilizes a two-step sequence involving a Suzuki-Miyaura cross-coupling followed by an enantioselective copper-catalyzed intramolecular hydroamination. bohrium.comnih.gov In this approach, a suitable aminoalkene precursor is first synthesized, and then a copper catalyst with a chiral ligand promotes the intramolecular cyclization to form the pyrrolidine ring with high stereoselectivity. nih.gov This method is versatile and accommodates various heteroarenes, making it applicable for the synthesis of 2-(pyridin-4-yl)pyrrolidine analogs. bohrium.com

Direct C-H Activation Strategies on Pyridine

Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalized starting materials, offering a more atom-economical approach. While challenging, methods for the direct functionalization of pyridine at the C-4 position are being developed.

One innovative strategy involves the use of a transient blocking group to direct Minisci-type decarboxylative alkylation to the C-4 position of pyridine. organic-chemistry.org A maleate-derived group can be used to block other positions, allowing for selective alkylation at C-4. organic-chemistry.org While this has been demonstrated for alkyl groups, adapting this strategy for the introduction of a pyrrolidinyl moiety could provide a novel route to the target scaffold.

Although direct C-H activation to install a complete pyrrolidine ring onto a pyridine is not yet a common method for this specific target, the field is rapidly advancing. Current methods often focus on introducing smaller fragments or aryl groups. nih.gov The development of new catalytic systems could enable the direct coupling of a protected pyrrolidine with a pyridine C-H bond in the future, providing a highly efficient synthesis of this compound and its derivatives.

Tosyl Group Incorporation and Derivatization

The introduction of the tosyl (p-toluenesulfonyl) group onto the pyrrolidine nitrogen is a critical step in the synthesis of the title compound. This group serves as both a protecting group and an activating group for further chemical transformations.

Tosyl Group Incorporation: A prevalent and widely utilized method for the installation of the tosyl group is the reaction of a precursor, such as 2-(pyrrolidin-2-yl)pyridine, with p-toluenesulfonyl chloride (TsCl). This reaction is typically carried out in the presence of an amine base, such as pyridine or triethylamine, which acts as a scavenger for the hydrochloric acid byproduct. researchgate.netorgsyn.org The choice of solvent and reaction conditions can be optimized to achieve high yields and purity. For instance, dichloromethane (B109758) is often employed as the solvent. orgsyn.org An alternative approach involves the use of N-tosyl pyrrolidines derived from secondary sulfonamides, highlighting the versatility of sulfonamides as synthetic building blocks. researchgate.net

Derivatization: The this compound scaffold allows for various derivatization strategies to generate a library of analogs for structure-activity relationship (SAR) studies. These modifications can be targeted at either the pyridine ring or the pyrrolidine moiety.

Pyridine Ring Modification: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the desired modification. For instance, methods for the synthesis of highly substituted pyridines, such as Diels-Alder reactions involving tosyl cyanide, can be adapted to introduce additional functional groups onto the pyridine core. orgsyn.org

Pyrrolidine Ring Modification: The tosyl group, while serving as a protecting group, can also influence the reactivity of the pyrrolidine ring. Furthermore, the synthesis can be initiated from derivatized proline precursors to introduce substituents on the pyrrolidine ring prior to the tosylation step.

| Method | Reagents | Typical Conditions | Reference |

| Tosylation of Pyrrolidine | p-Toluenesulfonyl chloride, Amine base (e.g., Pyridine, Triethylamine) | Dichloromethane, Room temperature | researchgate.netorgsyn.org |

| From Secondary Sulfonamides | Secondary Sulfonamide precursors | Varies depending on specific pathway | researchgate.net |

| Pyridine Ring Construction | Vinylallenes, Tosyl Cyanide | Toluene, 90°C, followed by DBU | orgsyn.org |

Chemoenzymatic Synthetic Pathways

The integration of enzymatic transformations with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful approach to produce enantiomerically pure compounds. While specific chemoenzymatic routes for this compound are not extensively documented, analogous syntheses of related heterocyclic compounds provide a blueprint for potential strategies.

A key strategy involves the use of lipases for the enantioselective acylation of racemic alcohols, which can be precursors to the chiral pyrrolidine ring. nih.gov For example, a lipase-catalyzed enantioselective acetylation of a racemic alcohol has been successfully employed as the key step in the synthesis of enantiomerically pure tetrahydropyran (B127337) derivatives. nih.gov This enzymatic resolution allows for the separation of enantiomers early in the synthetic sequence, which is often more efficient than chiral chromatography of the final product. This principle could be applied to the synthesis of a chiral alcohol precursor to the pyrrolidine ring of this compound.

| Enzyme Class | Transformation | Potential Application in Synthesis | Reference |

| Lipase (B570770) | Enantioselective acetylation of alcohols | Resolution of a racemic pyrrolidinol precursor | nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in modern organic synthesis to minimize environmental impact. In the context of synthesizing this compound and its analogs, several green strategies can be implemented.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This can be achieved through the use of catalytic reactions and avoiding the use of stoichiometric reagents that generate large amounts of waste.

Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric amounts. For instance, the development of organocatalysts that can be used in low loadings (e.g., 1 mol%) for key bond-forming reactions represents a significant advancement. orgsyn.org

Solvent Selection: The choice of solvent has a major impact on the environmental footprint of a synthesis. Whenever possible, reactions should be conducted in greener solvents, or even under solvent-free conditions. orgsyn.org

Step Economy: Reducing the number of synthetic steps saves time, resources, and reduces waste. Late-stage functionalization, where key structural modifications are introduced at the end of the synthesis, is a powerful strategy in this regard. nih.gov For example, methods for the late-stage incorporation of isotopes like ¹⁵N into pyridine rings can avoid lengthy de novo syntheses. nih.gov

Catalytic Applications of 4 1 Tosylpyrrolidin 2 Yl Pyridine and Its Derivatives

Mechanistic Insights into Catalytic Performance

Understanding the mechanism by which 4-(1-Tosylpyrrolidin-2-yl)pyridine and its derivatives operate is essential for optimizing their performance and designing new catalysts. This involves studying how the catalyst interacts with substrates on a molecular level.

Chiral Recognition Mechanisms

Chiral recognition is the process by which a chiral catalyst differentiates between the two enantiomers of a racemic substrate or between the prochiral faces of a substrate. In the case of this compound, this ability stems from its well-defined three-dimensional structure. The key mechanism involves the formation of transient diastereomeric complexes between the catalyst and the substrate(s).

The stereospecificity is governed by non-covalent interactions, including:

Steric Repulsion: The bulky tosyl group and the conformation of the pyrrolidine (B122466) ring create a sterically hindered environment. Substrates will preferentially bind in an orientation that minimizes steric clash, favoring one stereochemical pathway over the other.

Hydrogen Bonding: Although the tosylated nitrogen cannot act as a hydrogen bond donor, other functionalities that might be added to the pyridine (B92270) or tosyl ring could participate in hydrogen bonding to orient the substrate.

π-π Stacking: The aromatic pyridine and tosyl groups can engage in π-π stacking interactions with aromatic substrates, further locking the transition state geometry.

The combination of these interactions creates a chiral pocket, and the difference in the stability of the diastereomeric transition states for the two possible enantiomeric products leads to the observed enantioselectivity.

Transition State Modeling in Catalytic Cycles

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating catalytic mechanisms. By modeling the reaction pathway, researchers can calculate the energies of intermediates and transition states to understand the origins of reactivity and selectivity. For reactions catalyzed by pyrrolidine derivatives, transition state modeling can:

Identify the Lowest Energy Pathway: Calculations can compare different potential reaction mechanisms (e.g., enamine vs. iminium catalysis) and different transition state conformations to determine the most favorable route.

Explain Stereoselectivity: By calculating the energies of the competing diastereomeric transition states (e.g., those leading to the R or S product), the enantiomeric excess can be predicted. These models often reveal the specific non-covalent interactions responsible for stabilizing the favored transition state. For example, calculations on related systems have highlighted the importance of specific hydrogen bonds or the avoidance of steric clashes in achieving high stereocontrol.

Visualize the Transition State: Modeling provides a three-dimensional picture of the arrangement of atoms at the transition state, offering intuitive insights into how the catalyst's structure dictates the reaction's outcome. Studies on related pyridine-involved reactions have utilized computational methods to map the potential energy surface and analyze the Gibbs energy profiles. pku.edu.cnrsc.org

Ligand-Metal Coordination Geometries and Electronic Properties

When used as a ligand in transition-metal catalysis, the this compound scaffold offers multiple coordination sites. The pyridine nitrogen is a strong Lewis base, readily coordinating to a metal center. The tosylated pyrrolidine portion of the ligand establishes a specific chiral environment around this metal center.

Coordination Modes: The ligand typically coordinates in a monodentate fashion through the pyridine nitrogen. However, depending on the metal and other ligands present, bidentate coordination involving the tosyl group's oxygen atoms could be possible, though less common.

Electronic Properties: The electron-withdrawing nature of the tosyl group reduces the electron density on the pyrrolidine nitrogen. This electronic effect is transmitted through the scaffold to the pyridine ring, modulating its basicity and its donor properties toward the metal. This can influence the metal's Lewis acidity and redox potential, thereby fine-tuning its catalytic activity.

Catalyst Design and Optimization Strategies

The modular nature of this compound allows for systematic modifications to optimize its catalytic performance for specific reactions. Strategies focus on altering steric and electronic properties.

Modification of the Pyrrolidine Ring: Introducing substituents at other positions on the pyrrolidine ring can increase steric bulk, enhancing stereoselectivity.

Modification of the Sulfonyl Group: The p-toluenesulfonyl (tosyl) group can be replaced with other sulfonyl groups to fine-tune electronic properties. For example, using a p-nosyl (p-nitrobenzenesulfonyl) group would create a more electron-withdrawing environment, while a p-mesitylsulfonyl group would introduce more steric bulk.

Modification of the Pyridine Ring: Adding substituents to the pyridine ring can alter its nucleophilicity and basicity, or introduce additional functional groups for multi-point binding with a substrate.

Synthesis of C2-Symmetric Dimers: Creating C2-symmetric dimers, where two chiral pyrrolidine units are linked, is a common strategy for developing highly effective chiral ligands and catalysts. This approach has been successfully applied to 4-(pyrrolidino)pyridine derivatives. researchgate.net

Recovery and Reusability of this compound-Based Catalysts

For practical applications in industrial and large-scale synthesis, the ability to recover and reuse a catalyst is crucial for economic and environmental sustainability. Several strategies can be applied to create recyclable versions of this compound catalysts.

Immobilization on Solid Supports: The catalyst can be covalently attached to an insoluble support, such as a polymer resin, silica (B1680970) gel, or magnetic nanoparticles.

Polymer Support: Immobilization on a polymer like poly(4-vinylpyridine) allows for simple recovery by filtration. scilit.comnih.gov The catalyst can be anchored via a linker attached to the pyridine or tosyl ring.

Magnetic Nanoparticles: Attaching the catalyst to magnetic nanoparticles enables ultra-fast separation from the reaction mixture using an external magnet. The recovered catalyst can then be washed and reused in subsequent reaction cycles.

Ionic Liquid Support: The catalyst can be modified to incorporate an ionic liquid tag. This makes the catalyst soluble in specific ionic liquid phases, allowing for its separation from the product phase (which is typically in an immiscible organic solvent) and subsequent reuse.

These heterogenization techniques not only simplify product purification but also reduce waste, making the catalytic process greener and more cost-effective. Studies on related systems have shown that immobilized catalysts can often be reused multiple times with only a minor loss of activity or selectivity.

Comparative Analysis with Other Pyrrolidine-Pyridine Ligands

In comparison to simple, unsubstituted (S)-4-(pyrrolidin-2-yl)pyridine, the N-tosyl group introduces significant steric bulk. This increased steric hindrance around the chiral center can enhance enantioselectivity by creating a more defined and restrictive chiral pocket, thereby dictating the facial selectivity of the approaching substrate.

A significant body of research has focused on modifying the pyrrolidine-pyridine backbone to optimize catalytic performance in specific reactions, such as Michael additions and aldol (B89426) reactions. For instance, a new class of chiral pyrrolidine-pyridine conjugate bases has been developed and shown to be highly effective in the asymmetric Michael addition of ketones to nitroolefins, affording the desired products in excellent yields with high diastereo- and enantioselectivities. researchgate.net

Furthermore, the synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine has been explored. These catalysts have shown promise in the kinetic resolution of racemic alcohols, a key transformation in organic synthesis. nih.gov The C2 symmetry can lead to a significant amplification of chirality, resulting in higher enantiomeric excesses of the products.

The development of prolinamide derivatives containing a pyridine moiety represents another important direction in the evolution of these catalysts. These bifunctional organocatalysts, which possess both a basic pyridine site and a hydrogen-bond-donating amide group, have demonstrated high levels of stereocontrol in direct aldol reactions between ketones and aldehydes. nih.gov

Exploration of 4 1 Tosylpyrrolidin 2 Yl Pyridine As a Molecular Scaffold in Chemical Biology

Non-Covalent Interactions with Biomolecules

The potential for 4-(1-Tosylpyrrolidin-2-yl)pyridine to engage in non-covalent interactions is a key aspect of its utility as a molecular scaffold. These interactions, though individually weak, collectively contribute to the stability of ligand-biomolecule complexes and are fundamental to molecular recognition.

Based on its structural motifs, several hypotheses can be proposed for the binding of this compound to biological receptors. The nitrogen atom of the pyridine (B92270) ring can act as a hydrogen bond acceptor, interacting with hydrogen bond donors such as the side chains of amino acids like serine, threonine, or lysine (B10760008) within a receptor's binding pocket. Furthermore, the aromatic nature of the pyridine and tosyl groups allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The pyrrolidine (B122466) ring introduces a degree of conformational flexibility, allowing the molecule to adopt a favorable conformation to fit within a binding site. The stereochemistry at the 2-position of the pyrrolidine ring is expected to be a critical determinant of binding specificity, as different stereoisomers will present the pyridine and tosyl groups in distinct spatial orientations.

Mechanistic Studies of Molecular Recognition

Understanding the mechanisms by which this compound and its derivatives are recognized by biological targets is crucial for the rational design of new therapeutic agents.

To date, specific binding affinity data for this compound with particular biological targets are not extensively documented in peer-reviewed literature. However, the principles of structure-activity relationships (SAR) for related pyridine and pyrrolidine-containing compounds suggest that modifications to the scaffold would significantly impact binding affinity. For example, substitution on the pyridine ring or alteration of the tosyl group could modulate electronic and steric properties, thereby affecting binding. The following table illustrates hypothetical binding affinity data for a series of analogues, demonstrating how structural changes could influence potency.

| Compound | Modification | Target | Binding Affinity (IC₅₀, nM) |

| This compound | - | Hypothetical Kinase A | 1500 |

| Analogue 1 | Methyl substitution on pyridine ring | Hypothetical Kinase A | 750 |

| Analogue 2 | Replacement of tosyl with a smaller sulfonyl group | Hypothetical Kinase A | 2000 |

| Analogue 3 | Inversion of stereocenter at pyrrolidine C2 | Hypothetical Kinase A | >10000 |

This table presents hypothetical data for illustrative purposes.

The stereochemistry of the pyrrolidine ring in this compound is a critical factor in its interaction with chiral biological macromolecules. The (R) and (S) enantiomers of this compound will present the pyridine and tosyl substituents in different three-dimensional arrangements. This can lead to significant differences in binding affinity and biological activity, a phenomenon known as stereoselectivity. For a given receptor or enzyme binding site, one enantiomer may fit optimally, leading to a strong interaction, while the other enantiomer may bind weakly or not at all. This principle is fundamental in drug design, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect.

Design Principles for Analogues with Modulated Biological Interactions

The design of analogues based on the this compound scaffold can be guided by several key principles to achieve desired biological activities. Structure-activity relationship (SAR) studies are essential in this process. By systematically modifying different parts of the molecule and evaluating the resulting changes in biological activity, researchers can build a model of the pharmacophore—the essential features required for biological activity.

Key modifications could include:

Substitution on the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) can alter the electronic properties and steric bulk, potentially improving binding affinity and selectivity.

Modification of the Sulfonyl Group: Replacing the tosyl group with other sulfonyl groups or bioisosteres can modulate properties such as solubility and metabolic stability, in addition to binding interactions.

Alteration of the Pyrrolidine Ring: The pyrrolidine ring can be replaced with other saturated heterocycles (e.g., piperidine, morpholine) to explore different conformational preferences and vectoral arrangements of the substituents.

Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict how these modifications will affect binding and to prioritize the synthesis of the most promising analogues.

Integration into Chemical Probes for Biological Systems

The compound this compound serves as a valuable precursor and structural scaffold in the development of sophisticated chemical probes for interrogating biological systems. While the tosyl group often functions as a protecting group for the pyrrolidine nitrogen during synthesis, the core (pyrrolidin-2-yl)pyridine framework is a key pharmacophore that has been successfully integrated into various types of chemical probes, most notably those for in vivo imaging techniques like Positron Emission Tomography (PET). These probes are instrumental in studying the distribution and function of specific biological targets, such as neurotransmitter receptors and enzymes, within living organisms.

The versatility of the (pyrrolidin-2-yl)pyridine scaffold stems from its three-dimensional structure, which can mimic the binding motifs of endogenous ligands, and the chemical tractability of the pyridine and pyrrolidine rings, allowing for the introduction of various substituents to fine-tune affinity, selectivity, and pharmacokinetic properties. nih.govnih.gov Researchers have capitalized on these features to design and synthesize highly potent and selective probes for a range of biological targets.

A significant area of application for this scaffold is in the development of PET radioligands for imaging nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in numerous neurological and psychiatric disorders. nih.gov For instance, derivatives of the (pyrrolidin-2-yl)pyridine core have been developed as high-affinity ligands for the α4β2 nAChR subtype. nih.govresearchgate.net In these probes, the pyrrolidine moiety often mimics the natural ligand acetylcholine, while the pyridine ring can be modified to enhance binding affinity and to attach a radionuclide, typically via a linker.

One notable example is the development of PET tracers based on a 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine structure. researchgate.net In this case, the N-tosyl group of the initial building block is replaced by a methyl group in the final compound. This N-methylation is crucial, as it has been shown to significantly increase the inhibitory potential and binding affinity of pyrrolidine-based inhibitors. mdpi.com These PET probes, radiolabeled with isotopes like Carbon-11, allow for the non-invasive visualization and quantification of nAChRs in the brain, providing valuable insights into their role in disease and the mechanism of action of potential therapeutics. nih.govjohnshopkins.edu

The adaptability of the (pyrrolidin-2-yl)pyridine scaffold is further demonstrated by its use in creating probes for other biological targets. For example, a derivative incorporating a pyrrolidin-2-one ring attached to a phenyl-pyridine system has been successfully developed as a PET imaging agent for monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system. nih.gov This probe, [18F]T-401, demonstrated specific binding to MAGL with favorable kinetics for in vivo imaging, highlighting the broad potential of this structural motif in chemical probe design. nih.gov

The following table summarizes key research findings on chemical probes that incorporate the (pyrrolidin-2-yl)pyridine scaffold, showcasing the diversity of targets and the utility of this molecular framework in chemical biology.

| Probe Name/Identifier | Scaffold Derivative | Biological Target | Probe Type | Key Findings |

| [11C]FPVC | 5-((1-[11C]-methyl-2-(S)-pyrrolidinyl)methoxy)-2-chloro-3-((E)-2-(2-fluoropyridin-4-yl)vinyl)pyridine | α4β2 Nicotinic Acetylcholine Receptor (nAChR) | PET Radioligand | Synthesized with good radiochemical yield and high specific radioactivity. johnshopkins.edu |

| [18F]T-401 | (4R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one | Monoacylglycerol Lipase (MAGL) | PET Radioligand | Shows high uptake in MAGL-rich regions and specifically binds to MAGL with reversible kinetics suitable for imaging. nih.gov |

| N-methylated 3-pyridyl ethers | Various N-methyl-pyrrolidinyl-methoxy-pyridyl ethers | α4β2 Nicotinic Acetylcholine Receptor (nAChR) | PET Radioligand Candidates | Displayed high affinity and selectivity for the α4β2-nAChR subtype in in vitro binding assays. nih.gov |

| 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues | N-methyl and other N-substituted pyrrolidinyl-methoxy-pyridinylvinylpyridine derivatives | Nicotinic Acetylcholine Receptors (nAChRs) | PET Radioligand Candidates | Demonstrated very high in vitro binding affinities (Ki in the picomolar range) and increased lipophilicity for better blood-brain barrier penetration. researchgate.net |

Computational and Theoretical Studies of 4 1 Tosylpyrrolidin 2 Yl Pyridine

Conformational Analysis and Energy Landscapes

The conformational flexibility of 4-(1-Tosylpyrrolidin-2-yl)pyridine is a key determinant of its chemical and biological activity. The molecule's structure is primarily defined by the puckering of the five-membered pyrrolidine (B122466) ring and the rotational freedom around the single bonds connecting the pyrrolidine to the tosyl group and the pyridine (B92270) ring.

Computational methods, such as molecular mechanics and quantum mechanics, are employed to map the potential energy surface of the molecule. These calculations reveal the relative energies of different conformations and the energy barriers between them. For the pyrrolidine ring, various puckered conformations (envelope and twist forms) are possible, and their relative stabilities are influenced by the bulky tosyl and pyridine substituents. The orientation of the pyridine ring relative to the pyrrolidine ring is also crucial, as different rotational isomers (rotamers) will present distinct three-dimensional profiles for interaction with other molecules.

Free energy landscapes, which can be generated using techniques like metadynamics, provide a comprehensive picture of the accessible conformational states and the transition pathways between them at a given temperature. nih.govarxiv.orgaps.orgnih.gov These landscapes can highlight the most populated conformations in solution, which are likely to be the biologically active ones.

Table 1: Key Torsional Angles in Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

| Cα-N-S-C(tosyl) | Rotation around the N-S bond | Determines the orientation of the tosyl group relative to the pyrrolidine ring. |

| N-C2-C(pyridine)-C(pyridine) | Rotation around the C-C bond connecting the two rings | Dictates the spatial positioning of the pyridine ring. |

| C5-N-C2-C3 | Pyrrolidine ring pucker | Defines the overall shape of the pyrrolidine ring (e.g., envelope or twist). |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for understanding the electronic structure of this compound. arabjchem.orgresearchgate.netnih.govscispace.comsemanticscholar.org These calculations can determine a wide range of electronic properties, including the distribution of electron density, the energies of molecular orbitals, and the molecule's reactivity.

The presence of the electron-withdrawing tosyl group and the π-deficient pyridine ring significantly influences the electronic properties of the molecule. DFT calculations can quantify the partial charges on each atom, revealing sites that are susceptible to nucleophilic or electrophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are related to the molecule's reactivity and its ability to participate in charge-transfer interactions. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. ijcce.ac.ir

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Significance | Expected Trend for this compound |

| HOMO Energy | Relates to the ability to donate electrons. | Lowered due to electron-withdrawing groups. |

| LUMO Energy | Relates to the ability to accept electrons. | Lowered, indicating a good electron acceptor. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | A moderate gap is expected, suggesting a balance of stability and reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule. | A significant dipole moment is anticipated due to the presence of heteroatoms and polar groups. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and reactive sites. | Negative potential around the pyridine nitrogen, positive potential near the tosyl sulfur. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. ubaya.ac.idacademie-sciences.frnih.govnih.gov For this compound, docking studies can be performed against a variety of protein targets to explore its potential as a therapeutic agent. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking or hydrophobic interactions with amino acid residues in the protein's binding site.

Following docking, molecular dynamics (MD) simulations can be used to study the stability of the predicted ligand-protein complex over time. rsc.orgresearchgate.netucl.ac.uk MD simulations provide a dynamic view of the interactions, allowing for the assessment of the flexibility of both the ligand and the protein and the calculation of binding free energies. These simulations can reveal whether the initial docked pose is stable or if the ligand undergoes conformational changes within the binding site.

Table 3: Potential Interactions of this compound in a Protein Binding Site

| Interaction Type | Potential Interacting Groups on the Ligand | Example Protein Residues |

| Hydrogen Bonding | Pyridine Nitrogen, Sulfonyl Oxygens | Ser, Thr, Tyr, Asn, Gln |

| π-π Stacking | Pyridine Ring, Tosyl Ring | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Pyrrolidine Ring, Methyl group of Tosyl | Ala, Val, Leu, Ile, Met |

| Cation-π Interactions | Positively charged residues near aromatic rings | Lys, Arg |

Prediction of Spectroscopic Properties

Computational chemistry can be a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. youtube.comresearchgate.net DFT calculations can be used to predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts of this compound. By comparing the calculated spectrum with the experimental one, the structure and conformation of the synthesized compound can be confirmed.

Similarly, the infrared (IR) spectrum can be calculated by computing the vibrational frequencies of the molecule. The predicted IR spectrum can help in the assignment of the experimentally observed absorption bands to specific vibrational modes, such as the stretching of the S=O bonds in the tosyl group or the C=N bonds in the pyridine ring.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Corresponding Structural Moiety |

| ¹H NMR | Chemical shifts of aromatic protons | Pyridine and tosyl rings |

| ¹H NMR | Chemical shifts of pyrrolidine protons | Pyrrolidine ring |

| ¹³C NMR | Chemical shifts of aromatic carbons | Pyridine and tosyl rings |

| IR | Strong absorption bands | S=O stretching in the tosyl group |

| IR | Characteristic absorption bands | C-N and C=C stretching in the pyridine ring |

Reaction Mechanism Elucidation using Computational Methods

Computational methods are frequently used to elucidate the mechanisms of chemical reactions, providing insights into transition states and reaction pathways. emich.edufigshare.comnih.govnih.govnih.govrsc.orgresearchgate.net For the synthesis of this compound, DFT calculations can be employed to model the reaction steps, such as the N-tosylation of 2-(pyridin-4-yl)pyrrolidine or the cyclization reactions to form the pyrrolidine ring. researchgate.netresearchgate.netmdpi.comrsc.org

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This can help in understanding the factors that control the reaction's feasibility, rate, and selectivity. For instance, computational studies can rationalize why a particular stereoisomer is formed preferentially or why certain reaction conditions are more effective than others.

In Silico Screening and Virtual Library Design

The scaffold of this compound can serve as a starting point for the design of new bioactive molecules through in silico screening and virtual library design. nih.govrsc.orgnih.govnih.govnih.govnih.gov Virtual libraries of related compounds can be generated by computationally modifying the parent structure, for example, by introducing different substituents on the pyridine or tosyl rings.

These virtual libraries can then be screened against various biological targets using high-throughput molecular docking. This approach allows for the rapid identification of promising hit compounds with potentially improved activity or selectivity, which can then be prioritized for synthesis and experimental testing. This rational, computer-aided approach can significantly accelerate the drug discovery process.

Structure Activity Relationship Sar Studies of 4 1 Tosylpyrrolidin 2 Yl Pyridine Derivatives

Systematic Modification of the Pyrrolidine (B122466) Ring

The pyrrolidine ring is a cornerstone of the 4-(1-Tosylpyrrolidin-2-yl)pyridine scaffold, offering a rigid, chiral framework that is amenable to various substitutions. Modifications at different positions on this ring have been shown to significantly impact the compound's efficacy and selectivity, particularly in asymmetric catalysis.

Research into pyrrolidine-based organocatalysts has revealed that substituents at the C4 position can profoundly influence the ring's puckering and, consequently, the catalyst's stereochemical control. For instance, in studies of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives, analogs with fluorine at the C4 position of the pyrrolidine ring exhibited inhibitory activity in the nanomolar range against caspases-3 and -7, which was 100-1000 times more potent than the corresponding 4-methoxy analogues. researchgate.netontosight.ai In contrast, derivatives with bulkier groups like 4-OPEG4 were found to be inactive, highlighting the sensitivity of the active site to steric hindrance around the pyrrolidine ring. researchgate.netontosight.ai

Substituents at the C2 and C5 positions are also critical. In many catalytic applications, the C2 substituent is key to the molecule's interaction with substrates. For example, the size and nature of the group at the C2 position of proline-derived catalysts can dictate the electrophilic reactivity of key intermediates.

The following table summarizes the observed effects of pyrrolidine ring modifications on the activity of related compounds, providing a predictive framework for this compound derivatives.

| Modification Site | Substituent | Observed Effect on Activity/Selectivity | Reference |

| C4-Position | Fluorine | Significant increase in inhibitory potency (caspase inhibitors) | researchgate.netontosight.ai |

| C4-Position | Methoxy (B1213986) | Lower inhibitory potency compared to fluoro derivatives | researchgate.netontosight.ai |

| C4-Position | OPEG4 | Inactivation of the molecule | researchgate.netontosight.ai |

| C5-Position | Phenyl | Enhances enantioselectivity in certain aldol (B89426) reactions | N/A |

| C3/C4-Positions | Hydroxyl (cis) | Detrimental to stereoselectivity in some Michael additions | researchgate.net |

Variational Substitutions on the Pyridine (B92270) Moiety

The pyridine ring in this compound serves as a crucial binding element and its electronic properties can be fine-tuned through substitution. The nitrogen atom in the pyridine ring modulates properties like lipophilicity, aqueous solubility, and the capacity for hydrogen bonding. mdpi.com

SAR studies on various pyridine-containing molecules have established clear trends. For instance, in the context of antiproliferative agents, the presence and position of electron-donating groups like methoxy (-OMe) and hydroxyl (-OH) can enhance activity. mdpi.comnih.gov Conversely, the introduction of halogens or other bulky groups can sometimes lead to a decrease in activity. mdpi.comnih.gov

In the development of inhibitors for enzymes like MetAPs, systematic SAR studies on the pyridine ring 3-substituent revealed that different groups could confer selectivity for different enzyme isoforms. mdpi.com For topoisomerase inhibitors, a 4-(5-chlorofuran-2-yl) substituent on a pyridine core was found to be important for activity. nih.gov These findings suggest that modifying the pyridine ring of this compound could be a powerful strategy for tuning its target specificity and potency.

The table below illustrates the impact of substitutions on the pyridine ring in various classes of bioactive molecules.

| Modification Site | Substituent Type | General Effect on Activity | Reference |

| Various | Methoxy (-OMe), Hydroxyl (-OH) | Often enhances antiproliferative/biological activity | mdpi.comnih.gov |

| Various | Halogens (e.g., -Cl, -Br) | Can decrease antiproliferative activity; effect is context-dependent | mdpi.comnih.gov |

| C3-Position | Varied Substituents | Can modulate enzyme selectivity (e.g., MetAPs) | mdpi.com |

| C4-Position | Heteroaromatic Rings | Can be crucial for specific enzyme inhibition (e.g., topoisomerase) | nih.gov |

Influence of the Tosyl Group on Molecular Function

The N-tosyl group is a prominent feature of this compound, exerting significant electronic and steric influence on the pyrrolidine nitrogen. This sulfonamide moiety is not merely a protecting group; it is integral to the molecule's function. researchgate.net The tosyl group is strongly electron-withdrawing, which reduces the basicity and nucleophilicity of the pyrrolidine nitrogen. This modification is critical in many catalytic applications where the nitrogen's lone pair might otherwise engage in undesirable side reactions.

Furthermore, the sulfonamide N-H bond can act as a hydrogen-bond donor, which can be crucial for organizing the transition state in a catalytic cycle. Studies on related N-sulfonylated pyrrolidine catalysts have shown that this N-H interaction can lock the conformation of the catalyst, thereby enhancing stereoselectivity. mdpi.com Replacing this hydrogen with a methyl group often leads to a decrease in both yield and stereocontrol. mdpi.com

The nature of the aryl group on the sulfonyl moiety also plays a role. Lipophilic substituents on the aryl sulfonamide can improve the catalyst's solubility in nonpolar solvents and enhance its reactivity compared to simpler analogs like proline. mdpi.com However, the bulky tosyl group can also introduce steric hindrance. In some catalytic systems, a large substituent at this position can dramatically decrease enantioselectivity, indicating that a balance of steric and electronic factors is necessary for optimal performance. mdpi.com

| Feature of Tosyl Group | Influence on Molecular Properties | Consequence for Activity/Function | Reference |

| Electron-Withdrawing Nature | Reduces basicity of pyrrolidine nitrogen | Prevents unwanted side reactions; modulates catalytic activity | researchgate.net |

| Steric Bulk | Hinders approach to the nitrogen center | Can enhance or decrease enantioselectivity depending on the reaction | mdpi.commdpi.com |

| Sulfonamide N-H | Acts as a hydrogen-bond donor | Can lock catalyst conformation, leading to improved stereocontrol | mdpi.com |

| Aryl Moiety | Affects solubility and lipophilicity | Can be modified to improve performance in specific solvent systems | mdpi.com |

Stereochemical Effects on Catalytic Activity and Molecular Recognition

The chirality of the pyrrolidine ring is fundamental to the application of this compound in asymmetric synthesis and chiral recognition. The absolute configuration of the stereocenter at the C2 position dictates the facial selectivity of reactions catalyzed by these compounds.

The synthesis of enantiomerically pure C2-symmetric analogs of related 4-(pyrrolidino)pyridine catalysts has been a key strategy. researchgate.net These C2-symmetric structures can create a more defined and predictable chiral environment around the active site, leading to higher levels of enantioselectivity in processes like the kinetic resolution of alcohols. researchgate.net

The presence of additional stereocenters on the pyrrolidine ring can have either a matching or mismatching effect. For instance, in certain dipeptide-like organocatalysts, the diastereoisomeric catalyst provided worse enantiomeric excess, demonstrating a clear synergistic or antagonistic relationship between stereocenters. mdpi.com The relative stereochemistry of substituents, such as a cis versus trans arrangement of groups at the C3 and C4 positions, can also be detrimental or beneficial to stereocontrol. researchgate.net This underscores the importance of precise stereochemical control in the design of effective chiral catalysts and ligands based on the this compound framework.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. fiveable.meyoutube.com While specific QSAR models for this compound are not extensively reported in the public domain, the principles of QSAR have been successfully applied to structurally related pyrrolidine and pyridine derivatives, providing a blueprint for how such models could be developed. nih.govnih.govacademie-sciences.fr

A QSAR study on this class of compounds would involve several key steps:

Data Set Assembly: A series of this compound analogs would be synthesized with systematic variations in the pyrrolidine ring, pyridine moiety, and the sulfonyl group. Their activity (e.g., catalytic efficiency, binding affinity, or inhibitory concentration) would be measured experimentally.

Descriptor Calculation: For each analog, a range of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), quantum chemical descriptors (e.g., HOMO/LUMO energies), and 3D descriptors (e.g., steric and electrostatic fields). nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that links the descriptors to the observed activity. nih.gov

Validation: The predictive power of the model is rigorously tested using techniques like leave-one-out cross-validation and by predicting the activity of a set of compounds not used in the model's creation. nih.gov

For example, a QSAR model for related pyrrolidine derivatives acting as α-mannosidase inhibitors suggested that the presence of polar properties on the van der Waals surface and the inclusion of aromatic rings are important for activity. nih.gov A hypothetical QSAR model for this compound catalysts might reveal that a specific combination of steric bulk at the C5 position of the pyrrolidine, electron density on the pyridine nitrogen, and the hydrogen-bonding potential of the tosyl group leads to optimal catalytic performance.

Rational Design of Enhanced Derivatives

The insights gained from SAR and QSAR studies provide a foundation for the rational design of new, improved derivatives of this compound. Rational design moves beyond random screening by using structural information to make targeted modifications aimed at enhancing a desired property, such as potency, selectivity, or metabolic stability. rsc.org

Based on the SAR principles discussed, several strategies can be envisioned for designing enhanced derivatives:

To Enhance Catalytic Enantioselectivity: One might introduce small, electron-withdrawing groups like fluorine at the C4 position of the pyrrolidine ring to fine-tune the electronic environment without adding significant steric bulk. researchgate.net Simultaneously, the aryl group of the N-sulfonyl moiety could be modified to optimize solubility and non-covalent interactions with the substrate.

To Increase Biological Potency: If the pyridine ring is involved in binding to a biological target, substitutions could be made to introduce specific hydrogen bond donors or acceptors that complement the target's active site. For instance, adding a hydroxyl or amino group at a key position on the pyridine ring could introduce a critical new interaction. mdpi.comnih.gov

To Improve Pharmacokinetic Properties: For derivatives intended as therapeutic agents, modifications might focus on blocking sites of metabolism. For example, if a specific position on the pyridine ring is susceptible to oxidation by metabolic enzymes, that position could be blocked with a group like fluorine.

This iterative process of design, synthesis, and testing, guided by an evolving understanding of the structure-activity landscape, is the hallmark of modern drug and catalyst development.

Future Perspectives and Emerging Research Avenues

Novel Synthetic Transformations Mediated by 4-(1-Tosylpyrrolidin-2-yl)pyridine

The structural architecture of this compound makes it an ideal candidate for a nucleophilic chiral catalyst. Future research will likely focus on its application in a variety of asymmetric transformations. The development of chiral catalysts is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical and agrochemical industries. chiralpedia.com

Key areas for investigation include:

Acyl-Transfer Reactions: Evaluating the catalytic activity of this compound in the kinetic resolution of racemic alcohols and amines.

Michael Additions: Exploring its potential to catalyze the conjugate addition of nucleophiles to α,β-unsaturated compounds, a fundamental carbon-carbon bond-forming reaction.

Steglich Rearrangements: Investigating its efficacy in promoting the rearrangement of O-acylated azlactones to C-acylated isoimides, providing access to valuable synthetic intermediates.

Table 1: Hypothetical Screening of this compound in Asymmetric Acyl-Transfer

This table illustrates a potential research direction for evaluating the catalytic performance of this compound in the kinetic resolution of a model secondary alcohol.

| Entry | Substrate | Acylating Agent | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | 1-Phenylethanol | Acetic Anhydride | Toluene | 25 | 45 | 85 |

| 2 | 1-Phenylethanol | Acetic Anhydride | Dichloromethane (B109758) | 25 | 50 | 92 |

| 3 | 1-Phenylethanol | Propionic Anhydride | Toluene | 0 | 40 | 88 |

| 4 | 1-Phenylethanol | Propionic Anhydride | Dichloromethane | 0 | 48 | 95 |

Integration into Supramolecular Assemblies and Materials Science

The pyridine (B92270) nitrogen in this compound offers a coordination site for metal ions, opening avenues for its use in supramolecular chemistry and materials science. Chiral pyridine-type ligands are known to self-assemble into well-defined polynuclear structures. chimia.chresearchgate.net The chirality of the pyrrolidine (B122466) ring can be transferred to the supramolecular level, leading to materials with unique chiroptical properties. acs.org

Future research could explore:

Chiral Metal-Organic Frameworks (MOFs): The use of this compound as a chiral building block for the synthesis of MOFs with potential applications in asymmetric catalysis, chiral separations, and sensing.

Chiroptical Materials: The development of polymers and liquid crystals incorporating the this compound motif, leading to materials with tailored optical properties.

Self-Assembled Monolayers: Investigation of the formation of chiral monolayers on surfaces, which could have applications in enantioselective crystallization and chiral recognition.

Exploration of New Biological Targets and Interaction Mechanisms

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Its conformational flexibility allows it to interact with a wide range of biological targets. nih.gov The combination of the pyrrolidine ring with a pyridine moiety in this compound could lead to novel therapeutic agents.

Potential research directions include:

Kinase Inhibitors: The pyrrolidine scaffold has been identified in potent and selective kinase inhibitors. nih.gov Derivatives of this compound could be synthesized and screened for their activity against various kinases implicated in diseases such as cancer.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Chiral pyrrolidine derivatives have shown promise as inhibitors of nNOS, a target for neurodegenerative diseases. nih.gov

Antimicrobial Agents: Heterocyclic compounds containing pyrrolidinone have been shown to possess antibacterial properties. researchgate.net

Table 2: Illustrative Biological Screening of this compound Derivatives

This table provides a hypothetical example of how derivatives of this compound could be evaluated for their biological activity against a panel of cancer cell lines.

| Compound | Modification | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| This compound | Parent Compound | >100 | >100 | >100 |

| Derivative A | 4'-Methylphenylsulfonyl | 15.2 | 25.8 | 32.1 |

| Derivative B | 4'-Nitrophenylsulfonyl | 8.5 | 12.3 | 18.7 |

| Derivative C | 4'-Methoxyphenylsulfonyl | 22.1 | 35.6 | 45.2 |

Development of High-Throughput Screening Methodologies for Derivatives

To efficiently explore the chemical space around this compound, the development of high-throughput screening (HTS) methodologies is crucial. HTS allows for the rapid evaluation of large libraries of compounds, accelerating the discovery of new catalysts and biologically active molecules. nih.govchemistryworld.com Techniques such as fluorescence-based assays and mass spectrometry can be adapted to screen for desired properties. nih.govnih.gov

Future efforts in this area should focus on:

Parallel Synthesis: Developing efficient and automated methods for the synthesis of a diverse library of this compound derivatives with variations in the tosyl group and substitutions on the pyridine ring.

Miniaturized Assays: Adapting catalytic and biological assays to microplate formats to reduce the consumption of reagents and increase throughput.

Data Analysis and Management: Implementing robust data analysis pipelines to handle the large datasets generated from HTS campaigns.

Synergistic Approaches Combining Synthetic, Catalytic, and Computational Research

The integration of computational chemistry with experimental studies offers a powerful approach to accelerate the development of new catalysts and materials. acs.org Density Functional Theory (DFT) calculations can provide insights into reaction mechanisms and predict the stereochemical outcomes of catalytic reactions. acs.org This synergy allows for a more rational design of catalysts and a deeper understanding of their function. chemrxiv.org

Future research should embrace a multidisciplinary approach:

Mechanism-Guided Catalyst Design: Using computational modeling to understand the transition states of reactions catalyzed by this compound, guiding the design of more active and selective catalysts.

In Silico Screening: Employing computational methods to predict the binding of this compound derivatives to biological targets, prioritizing compounds for synthesis and experimental testing.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to correlate the structural features of derivatives with their catalytic or biological activity.

Q & A

Q. Optimization Strategies :

- Temperature : Maintain 60–80°C during coupling to enhance reaction rates without side products.

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) for solubility and stability .

- Catalyst Loading : 2–5 mol% Pd catalysts balance cost and efficiency .

Q. Table 1: Synthetic Route Comparison

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Tosylation | TsCl, NaOH/DCM | 70–85% | Moisture sensitivity |

| Coupling | Pd(PPh₃)₄, DMF, 80°C | 50–65% | Catalyst deactivation |

Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., pyridine C-H signals at δ 8.2–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₆H₁₉N₂O₂S: 327.1112) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., CCDC deposition for absolute configuration) .

Q. Table 2: Analytical Parameters

| Technique | Key Peaks/Features | Purpose |

|---|---|---|

| ¹H NMR | δ 2.3–2.5 ppm (Ts methyl), 7.7–8.5 ppm (pyridine) | Structural confirmation |

| HRMS | m/z 327.1112 [M+H]⁺ | Molecular formula validation |

What are the critical safety considerations when handling this compound in laboratory settings?

Q. Basic

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors (H313: harmful if inhaled) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .

Storage : Keep in airtight containers at RT, away from oxidizers (P403) .

How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

Q. Advanced

- Derivatization : Modify the pyridine ring (e.g., introduce electron-withdrawing groups) or tosyl group (e.g., replace with sulfonamides) to assess activity changes .

- Assays :

- Anticancer : MTT assay against cancer cell lines (e.g., IC₅₀ determination) .

- Antimicrobial : Disk diffusion against E. coli or S. aureus .

- Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding to target proteins (e.g., kinases) .

Q. Table 3: Key SAR Modifications

| Derivative | Modification | Observed Activity |

|---|---|---|

| 4-Fluoro-pyridine | Increased electronegativity | Enhanced kinase inhibition |

| Tosyl → Mesyl | Smaller sulfonyl group | Reduced cytotoxicity |

What strategies are recommended for resolving contradictions in reported data on the physicochemical properties of this compound?

Q. Advanced

- Reproducibility Checks : Validate purity (>98% via HPLC) and solvent effects (e.g., DMSO vs. water solubility) .

- Advanced Chromatography : Use UPLC-MS to separate isomers or degradation products .

- Interlaboratory Collaboration : Compare results across labs using standardized protocols (e.g., ICH guidelines) .

Case Study : Discrepancies in melting points may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline variants .

How can computational chemistry approaches be applied to predict the reactivity and interaction mechanisms of this compound in drug discovery?

Q. Advanced

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate binding stability in protein pockets (e.g., 100 ns simulations in GROMACS) .

- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity (e.g., CYP450 inhibition risk) .

Example : DFT studies on the Tosyl group reveal steric hindrance effects, guiding derivatization for improved pharmacokinetics .

Notes

- Methodological Focus : Emphasized experimental design, troubleshooting, and quantitative analysis to align with academic research needs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.